molecular formula C9H8O4 B12535126 1,3-Dioxolan-2-one, 4-phenoxy- CAS No. 803729-60-4

1,3-Dioxolan-2-one, 4-phenoxy-

Cat. No.: B12535126
CAS No.: 803729-60-4
M. Wt: 180.16 g/mol
InChI Key: MGQRAZVOQUFLOL-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-phenoxy- is an organic compound with the molecular formula C9H8O4 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-2-one, 4-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phenol with ethylene carbonate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_4\text{O}_3 \rightarrow \text{C}_9\text{H}_8\text{O}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of 1,3-Dioxolan-2-one, 4-phenoxy- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,3-Dioxolan-2-one, 4-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-phenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-dioxolan-2-one: Similar structure but with a phenyl group instead of a phenoxy group.

    Ethylene carbonate: A simpler cyclic carbonate without the phenoxy group.

    Propylene carbonate: Another cyclic carbonate with a propyl group.

Uniqueness

1,3-Dioxolan-2-one, 4-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

CAS No.

803729-60-4

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

4-phenoxy-1,3-dioxolan-2-one

InChI

InChI=1S/C9H8O4/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

MGQRAZVOQUFLOL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)OC2=CC=CC=C2

Origin of Product

United States

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